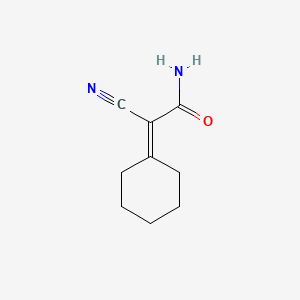

2-Cyano-2-cyclohexylideneacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-cyclohexylideneacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLVMKGWFQBJOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C(=O)N)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990604 | |

| Record name | 2-Cyano-2-cyclohexylideneethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662889 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

704-16-5 | |

| Record name | 2-Cyano-2-cyclohexylideneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC98308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-2-cyclohexylideneethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-2-CYCLOHEXYLIDENE-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 2-Cyano-2-cyclohexylideneacetamide

An In-depth Technical Guide to the Chemical Properties of 2-Cyano-2-cyclohexylideneacetamide

Introduction

2-Cyano-2-cyclohexylideneacetamide, a derivative of cyanoacetamide, stands as a highly versatile and reactive intermediate in modern organic synthesis. Characterized by its unique α,β-unsaturated system bearing both a nitrile and an amide functional group, this molecule serves as a powerful building block for the construction of complex heterocyclic scaffolds and spiro-compounds.[1][2] Its strategic importance is particularly pronounced in the fields of medicinal chemistry and drug development, where cyanoacetamide derivatives are recognized as essential synthons for bioactive compounds.[1][3] This guide provides a comprehensive technical overview of the synthesis, spectroscopic profile, reactivity, and safe handling of 2-Cyano-2-cyclohexylideneacetamide, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

2-Cyano-2-cyclohexylideneacetamide (CAS No. 704-16-5) possesses a molecular formula of C₉H₁₂N₂O.[2][4] The structure features a cyclohexylidene ring double-bonded to a carbon atom that is concurrently substituted with a cyano (-C≡N) group and an acetamide (-C(=O)NH₂) group. This arrangement creates an electron-deficient π-system, which is fundamental to its chemical reactivity.

The cyclohexane ring is expected to adopt a stable chair conformation, a structural feature observed in analogous compounds like 2-cyano-N-cyclohexylacetamide and 2-cyano-N′-(cyclohexylidene)acetohydrazide.[5][6][7]

Table 1: Physicochemical Properties of 2-Cyano-2-cyclohexylideneacetamide

| Property | Value | Source |

| CAS Number | 704-16-5 | [2] |

| Molecular Formula | C₉H₁₂N₂O | [2][4] |

| Molecular Weight | 164.21 g/mol | [2] |

| Exact Mass | 164.094963 Da | [2][4] |

| Boiling Point | 391.6 °C at 760 mmHg | [2] |

| Flash Point | 190.6 °C | [2] |

| Density | 1.152 g/cm³ | [2] |

| XLogP3 | 1.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthesis: The Knoevenagel Condensation

The primary and most efficient route for synthesizing 2-Cyano-2-cyclohexylideneacetamide is the Knoevenagel condensation.[8] This cornerstone reaction in organic chemistry involves the base-catalyzed condensation of an active methylene compound (2-cyanoacetamide) with a ketone (cyclohexanone).[9] The choice of this method is driven by the enhanced acidity of the α-protons in 2-cyanoacetamide, which are positioned between two potent electron-withdrawing groups (cyano and carbonyl), facilitating their removal by a base to initiate the reaction.

Caption: General workflow for the synthesis of 2-Cyano-2-cyclohexylideneacetamide.

Experimental Protocol: Synthesis via Piperidine Catalysis

This protocol describes a validated method for the Knoevenagel condensation to afford the title compound.[10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 eq) and 2-cyanoacetamide (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the stirred solution.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.[10]

-

Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product in high purity.[6]

Causality of the Knoevenagel Mechanism

The reaction proceeds via a well-established mechanism that leverages the electronic properties of the reactants.

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Spectroscopic Characterization

Verification of the structure of 2-Cyano-2-cyclohexylideneacetamide relies on a combination of standard spectroscopic techniques.

Table 2: Key Spectroscopic Data for Structural Elucidation

| Technique | Functional Group | Expected Observation | Rationale |

| IR Spectroscopy | -C≡N (Nitrile) | Strong, sharp peak at ~2220 cm⁻¹ | Characteristic stretching frequency for a conjugated nitrile. |

| -C=O (Amide I) | Strong, sharp peak at ~1650-1680 cm⁻¹ | Frequency is lowered from the typical ~1715 cm⁻¹ due to conjugation with the C=C double bond.[11] | |

| N-H (Amide) | Two medium peaks at ~3200-3400 cm⁻¹ | Symmetric and asymmetric stretching of the primary amide N-H bonds.[12][13] | |

| C=C (Alkene) | Medium peak at ~1600 cm⁻¹ | Stretching of the conjugated carbon-carbon double bond. | |

| ¹H NMR | -NH₂ (Amide) | Broad singlet, ~5.5-7.5 ppm | Chemical exchange and quadrupolar broadening. |

| Cyclohexylidene (-CH₂) | Multiplets, ~1.6-2.8 ppm | Protons on the cyclohexyl ring, with allylic protons appearing more downfield (~2.5-2.8 ppm). | |

| ¹³C NMR | -C=O (Carbonyl) | Signal at ~164 ppm | Typical chemical shift for a conjugated amide carbonyl.[3] |

| -C≡N (Nitrile) | Signal at ~118 ppm | Characteristic of a conjugated nitrile carbon.[3] | |

| C=C (Alkene) | Two signals at ~100 ppm and ~150 ppm | Representing the two sp² carbons of the double bond.[3] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 164 | Corresponds to the molecular weight of C₉H₁₂N₂O.[4] |

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Cyano-2-cyclohexylideneacetamide stems from the reactivity conferred by its conjugated system and functional groups.

Michael Addition Reactions

The electron-withdrawing nature of the cyano and acetamide groups renders the β-carbon of the C=C double bond highly electrophilic, making the molecule an excellent Michael acceptor.[2] This reactivity allows for 1,4-conjugate addition of various nucleophiles, providing a straightforward route to more complex structures, such as spiro-substituted nicotinamides.[2]

Caption: Role as a Michael acceptor in conjugate addition reactions.

Precursor for Heterocyclic Synthesis

The cyano and amide functionalities are versatile handles for constructing a wide array of nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.[14][15] For instance, the active methylene group in related cyanoacetamides can participate in condensation and cyclization reactions to form pyridines, pyrazoles, and other ring systems.[14][16]

Analogue in Covalent Inhibitor Design

The 2-cyanoacrylamide moiety, of which 2-Cyano-2-cyclohexylideneacetamide is a structural analogue, is a recognized "warhead" for designing reversible covalent inhibitors.[17] In a biological context, the electrophilic double bond can react with nucleophilic cysteine residues in the active site of target proteins, such as kinases (e.g., TAK1).[17] This forms a reversible covalent bond, offering a therapeutic strategy that combines the high potency of covalent inhibition with a reduced risk of off-target effects compared to irreversible inhibitors.[17] This application is of significant interest to drug development professionals.

Safety and Handling

While a specific safety data sheet for 2-Cyano-2-cyclohexylideneacetamide is not widely available, the hazard profile can be inferred from its parent compound, 2-cyanoacetamide.

-

Hazards: 2-Cyanoacetamide is classified as harmful if swallowed and causes skin and serious eye irritation.[18] It may also cause respiratory tract irritation. The toxicological properties have not been fully investigated.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat.[19][20] Avoid generating dust and minimize contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.[18][19]

Conclusion

2-Cyano-2-cyclohexylideneacetamide is a synthetically valuable compound whose chemical properties are dominated by its conjugated, electron-deficient structure. Its straightforward synthesis via the Knoevenagel condensation, coupled with its reactivity as a Michael acceptor and precursor for heterocyclic systems, makes it an indispensable tool for organic and medicinal chemists. For professionals in drug development, the underlying 2-cyanoacrylamide scaffold represents a promising platform for the design of targeted covalent inhibitors. A thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging its full potential in creating novel molecular entities.

References

-

Fadda AA, Bondock S, Rabie R, Etman HA. Cyanoacetamide derivatives as synthons in heterocyclic synthesis. Turkish Journal of Chemistry. 2008; 32 (3): 259-286. [Link]

-

Douša M, et al. A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis. 2016. [Link]

-

Harrison WTA, et al. Crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications. 2014. [Link]

-

Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. 2025. [Link]

-

Kant R, et al. Crystal Structure of 2-Cyano-N-cyclohexylacetamide. ResearchGate. 2016. [Link]

-

2-Cyano-2-cyclohexylideneacetamide. LookChem. [Link]

-

Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. 2025. [Link]

-

Material Safety Data Sheet 2-Cyanoacetamide, 99%. Exposome-Explorer. [Link]

-

2-cyano-2-cyclohexylideneacetamide (C9H12N2O). PubChemLite. [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. 2026. [Link]

-

Crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide. ResearchGate. [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. VNU Journal of Science: Natural Sciences and Technology. [Link]

-

Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Eureka. [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

-

Cyanoacetamide derivatives reactivity. ResearchGate. [Link]

-

Synthesis and synthetic applications of cyanoacetamides. ResearchGate. [Link]

-

Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]

-

New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. PMC. [Link]

-

Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]

-

IR streching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H)... ResearchGate. [Link]

-

Regiochemistry of the condensation of 2-aroyl-cyclohexanones and 2-cyanoacetamide: 13C-labeling studies and semiempirical MO calculations. PubMed. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

2-Cyanoacetamide. ResearchGate. [Link]

-

Cyanotoxins Analytical Methods Overview and New Developments. EPA. [Link]

-

Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Organic Chemistry Ir And Nmr Cheat Sheet. PrepAI.in. [Link]

Sources

- 1. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]

- 2. 2-Cyano-2-cyclohexylideneacetamide|lookchem [lookchem.com]

- 3. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 4. PubChemLite - 2-cyano-2-cyclohexylideneacetamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. Crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

Molecular weight and formula of 2-Cyano-2-cyclohexylideneacetamide

Executive Summary

2-Cyano-2-cyclohexylideneacetamide (CAS: 704-16-5) is a critical unsaturated nitrile-amide intermediate utilized primarily in the synthesis of Gabapentin (Neurontin) and related spiro-substituted pharmaceutical scaffolds.[1]

Characterized by a highly reactive exocyclic double bond (the ylidene moiety), this compound serves as a Michael acceptor in conjugate additions and a precursor for reductive hydrolysis pathways. This guide provides a definitive physicochemical profile, a validated synthesis protocol via Knoevenagel condensation, and a structural analysis of its role in drug development.

Physicochemical Specifications

Molecular Identity

| Parameter | Specification | Notes |

| Chemical Name | 2-Cyano-2-cyclohexylideneacetamide | Also: Cyclohexylidenecyanoacetamide |

| CAS Number | 704-16-5 | Verified Registry Number |

| Molecular Formula | C₉H₁₂N₂O | |

| Molecular Weight | 164.21 g/mol | Monoisotopic Mass: 164.095 |

| SMILES | N#C/C(C(N)=O)=C1\CCCCC1 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 160–164 °C | Solvent dependent (EtOH/Toluene) |

Structural Composition Analysis

The molecule consists of a cyclohexane ring fused via a double bond to an alpha-carbon. This central carbon is bonded to two electron-withdrawing groups (EWGs):

-

Cyano group (-CN): Provides strong inductive electron withdrawal, increasing the acidity of the alpha-position in precursors and facilitating nucleophilic attack at the beta-carbon (ring carbon) in the product.

-

Acetamide group (-CONH₂): Acts as a secondary stabilizing group and a handle for subsequent hydrolysis to carboxylic acids.

Formula Derivation:

-

Cyclohexylidene Ring: C₆H₁₀ (The ring is C₆H₁₀ because the carbonyl oxygen of cyclohexanone is replaced by the =C bond).

-

Alpha-Carbon Bridge: =C<

-

Functional Groups: -CN (Cyano) and -CONH₂ (Amide)

-

Summation: C₆H₁₀ + C + CN + CONH₂ —> C₉H₁₂N₂O

Synthetic Pathway: Knoevenagel Condensation

Reaction Mechanism

The synthesis of 2-Cyano-2-cyclohexylideneacetamide is a classic Knoevenagel Condensation . It involves the nucleophilic addition of an active methylene compound (2-cyanoacetamide) to a carbonyl group (cyclohexanone), followed by dehydration.

Key Mechanistic Insight: Unlike standard aldol condensations, the dehydration step here is often spontaneous due to the conjugation afforded by the cyano and amide groups. However, the reaction is reversible. To drive the reaction to completion (Le Chatelier's principle), azeotropic removal of water is critical.

Experimental Protocol

Objective: Synthesis of 2-Cyano-2-cyclohexylideneacetamide (100 mmol scale).

Reagents:

-

Cyclohexanone (1.0 eq, 9.81 g)

-

2-Cyanoacetamide (1.0 eq, 8.41 g)

-

Ammonium Acetate (0.1 eq, catalyst)

-

Glacial Acetic Acid (0.2 eq, catalyst)

-

Solvent: Toluene (100 mL)

Workflow:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Cyclohexanone, 2-Cyanoacetamide, Ammonium Acetate, and Acetic Acid to the toluene.

-

Reflux: Heat the mixture to vigorous reflux (approx. 115 °C).

-

Observation: Water will begin to collect in the Dean-Stark trap.[2]

-

Duration: Reflux until water evolution ceases (typically 3–5 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature. The product often crystallizes directly from the toluene upon cooling.

-

If no precipitate forms, concentrate the solvent under reduced pressure (Rotavap) to 25% volume and chill at 4 °C.

-

-

Purification:

Process Visualization

The following diagram illustrates the reaction flow and the critical control points (Water Removal).

Figure 1: Synthetic workflow for Knoevenagel condensation utilizing azeotropic distillation.

Pharmaceutical Application: Gabapentin Synthesis[5][6][7][8]

The Precursor Role

2-Cyano-2-cyclohexylideneacetamide is a strategic entry point for Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) . While industrial routes often use the Guareschi-Thorpe method (forming a spiro-imide), the Knoevenagel route offers a direct path to the carbon skeleton required for Gabapentin.

Transformation Logic

To convert the target molecule into Gabapentin, three transformations must occur:

-

Hydrolysis: Conversion of the amide (-CONH₂) and nitrile (-CN) to carboxylic acids.

-

Decarboxylation: Removal of one carboxyl group (geminal dicarboxylic acids are unstable upon heating).

-

Reduction: Hydrogenation of the ylidene double bond and reduction of the nitrile (if not hydrolyzed first) to the primary amine.

Pathway A (Hydrolysis First): Target Molecule → (Acid Hydrolysis) → 1-Cyanocyclohexaneacetic acid → (Hydrogenation) → Gabapentin

Pathway B (Reduction First): Target Molecule → (H₂ / Pd-C) → 2-Cyano-2-cyclohexylacetamide → (Hydrolysis/Hoffman) → Gabapentin

Mechanism Diagram

Figure 2: Conversion of 2-Cyano-2-cyclohexylideneacetamide to Gabapentin via reduction and hydrolysis.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Method | Diagnostic Signal | Interpretation |

| IR Spectroscopy | 2220 cm⁻¹ (Sharp) | Nitrile (-CN) stretch. |

| 1680 cm⁻¹ (Strong) | Amide C=O stretch (conjugated). | |

| 1610 cm⁻¹ (Medium) | C=C Double bond stretch (tetrasubstituted). | |

| ¹H NMR (DMSO-d₆) | δ 1.5–1.7 ppm (Multiplet) | Cyclohexane ring protons (6H). |

| δ 2.2–2.6 ppm (Multiplet) | Allylic ring protons (4H). | |

| δ 7.2, 7.6 ppm (Broad singlets) | Amide -NH₂ protons (Exchangeable with D₂O). | |

| Mass Spectrometry | m/z 164.1 [M+] | Molecular ion peak matching MW. |

References

-

Sigma-Aldrich. (n.d.).[4][5] 2-Cyano-2-cyclohexylideneacetamide Product Specification. Retrieved from

-

Warner-Lambert Co. (1977). U.S. Patent 4,024,175: Cyclic Amino Acids. (Original Gabapentin patent describing related cyclohexaneacetic acid derivatives).[3] Retrieved from

-

Cope, A. C., et al. (1945). Cyclohexylidenecyanoacetic acid.[6][2] Organic Syntheses, Coll. Vol. 3, p. 219. (Foundational Knoevenagel protocol for this class of compounds). Retrieved from

-

LookChem. (n.d.). 2-Cyano-2-cyclohexylideneacetamide CAS 704-16-5 Data. Retrieved from

Sources

- 1. lookchem.com [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]

- 4. 2-CYANO-2-CYCLOHEXYLIDENE-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-CYANO-N-CYCLOHEXYL-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

Solubility Profile of 2-Cyano-2-cyclohexylideneacetamide: A Technical Guide for Drug Development Professionals

Abstract

2-Cyano-2-cyclohexylideneacetamide is a key chemical intermediate whose utility in the synthesis of complex heterocyclic frameworks is well-documented.[1] Its progression from a laboratory reagent to a valuable component in pharmaceutical manufacturing, notably in the synthesis of drugs like Lorpiprazole, necessitates a thorough understanding of its physicochemical properties.[2][3] Foremost among these is its solubility in various organic solvents, a critical parameter that governs reaction kinetics, purification strategies, and ultimately, the economic viability of large-scale synthesis. This guide provides an in-depth analysis of the solubility profile of 2-Cyano-2-cyclohexylideneacetamide, grounded in theoretical principles and supported by a detailed, field-proven experimental protocol for its determination. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile intermediate.

Introduction

Overview of 2-Cyano-2-cyclohexylideneacetamide

2-Cyano-2-cyclohexylideneacetamide (CAS No. 704-16-5, Molecular Formula: C₉H₁₂N₂O) is a crystalline solid characterized by the presence of cyano and amide functional groups attached to a cyclohexylidene scaffold.[1][4][5] This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable building block in organic synthesis.[1] Its primary application lies in its role as a reactive intermediate for constructing functionalized heterocyclic compounds through reactions like the Michael addition.[1]

The Critical Role of Solubility in Chemical and Pharmaceutical Development

Solubility is a fundamental thermodynamic property that dictates the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In the context of pharmaceutical development and chemical synthesis, solubility is not merely an academic parameter; it is a critical factor that influences:

-

Process Design and Optimization: Knowledge of solubility is essential for designing and optimizing crystallization, purification, and formulation processes.[6][7]

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in the solution.

-

Bioavailability: For active pharmaceutical ingredients (APIs), solubility in physiological media is a key determinant of their absorption and bioavailability.[8][9]

-

Solvent Selection: Choosing an appropriate solvent system is crucial for achieving desired yields, purity, and for developing environmentally sustainable ("green") processes.[7]

Understanding the solubility profile of an intermediate like 2-Cyano-2-cyclohexylideneacetamide allows chemists and engineers to make informed decisions that can prevent costly downstream failures and accelerate the development timeline.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. A more rigorous understanding requires an examination of the specific physicochemical properties of both the solute and the solvent.

Physicochemical Properties of 2-Cyano-2-cyclohexylideneacetamide

The solubility behavior of 2-Cyano-2-cyclohexylideneacetamide is dictated by its molecular structure:

-

Polarity: The presence of the electron-withdrawing cyano (-C≡N) and amide (-C(=O)NH₂) groups creates significant bond dipoles, making the molecule polar.

-

Hydrogen Bonding: The amide group contains a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (the carbonyl oxygen). The nitrogen atom of the cyano group can also act as a hydrogen bond acceptor.[1]

-

Molecular Size and Shape: The cyclohexylidene ring provides a nonpolar, sterically bulky region that can influence interactions with solvent molecules.

Key computed properties that influence its solubility include:

The positive XLogP3 value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for strong interactions with polar and protic solvents.

Impact of Solvent Properties

The choice of solvent is paramount. Solvents can be broadly classified based on their polarity and their ability to participate in hydrogen bonding:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the amide group of the solute.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, N,N-dimethylformamide (DMF)): These solvents have significant dipole moments but lack hydrogen bond donors. They can act as hydrogen bond acceptors, interacting with the solute's -NH₂ group.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces.

A successful dissolution process occurs when the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

Experimental Determination of Solubility

To provide actionable data, the theoretical framework must be complemented by robust experimental measurement. The isothermal equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility due to its reliability and accuracy.[7][10][11]

Rationale for Method Selection

The isothermal equilibrium shake-flask method is chosen over kinetic methods because it measures the true thermodynamic equilibrium solubility.[11] This value represents the maximum stable concentration of the solute in the solvent under specific conditions and is crucial for process design and regulatory submissions. Kinetic methods, while faster, can sometimes overestimate solubility by generating metastable supersaturated solutions.[12][13]

Detailed Protocol: Isothermal Equilibrium Shake-Flask Method

This protocol outlines the steps to determine the solubility of 2-Cyano-2-cyclohexylideneacetamide in a given organic solvent at a specified temperature.

Materials and Equipment:

-

2-Cyano-2-cyclohexylideneacetamide (crystalline solid)

-

HPLC-grade organic solvents

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control (incubator shaker)[14]

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[15]

Workflow Diagram:

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 2-Cyano-2-cyclohexylideneacetamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[14][16]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K or 310.15 K) and agitation speed (e.g., 100 rpm).[14] Allow the samples to equilibrate for a sufficient period (typically 48-72 hours).

-

Expert Insight: The goal of agitation is to maximize the solid-liquid interfacial area without creating a vortex. The extended equilibration time is critical to ensure the system reaches thermodynamic equilibrium. To validate this, one can take samples at different time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration no longer changes significantly.[10]

-

-

Sampling and Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Expert Insight: Filtration must be performed quickly and at the same temperature as the experiment to prevent precipitation or changes in solubility. Using a pre-warmed or pre-cooled syringe can help maintain temperature.

-

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Cyano-2-cyclohexylideneacetamide.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard and reliable method for quantifying the concentration of organic compounds in solution.[15][17]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water. The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time.[15][17]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV-Vis or Photodiode Array (PDA) detector, monitoring at the wavelength of maximum absorbance (λ-max) for the compound.

-

Quantification: Concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentration.

Expected Solubility Profile of 2-Cyano-2-cyclohexylideneacetamide

While specific experimental data for 2-Cyano-2-cyclohexylideneacetamide is not widely published, we can predict its solubility behavior based on its structural analogue, 2-Cyanoacetamide, and general chemical principles. 2-Cyanoacetamide shows high solubility in polar solvents like DMF and water, and progressively lower solubility in less polar alcohols and esters.[18]

A similar trend is anticipated for 2-Cyano-2-cyclohexylideneacetamide, though its overall solubility might be reduced due to the larger, nonpolar cyclohexylidene ring.

Logical Relationship Diagram:

Caption: Factors influencing the thermodynamic solubility of a solid in a liquid solvent.

Predicted Solubility Data Table:

| Solvent | Solvent Class | Predicted Solubility Rank | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Excellent H-bond acceptor, highly polar, interacts well with both cyano and amide groups. |

| Methanol | Polar Protic | High | Can both donate and accept H-bonds, effectively solvating the amide group. |

| Ethanol | Polar Protic | Moderate-High | Similar to methanol but slightly less polar due to the longer alkyl chain. |

| Acetone | Polar Aprotic | Moderate | Good H-bond acceptor and polar, but less effective than DMF. |

| Acetonitrile | Polar Aprotic | Moderate | Polar, but a weaker H-bond acceptor compared to acetone or DMF. |

| Ethyl Acetate | Moderately Polar | Low | Limited polarity and H-bonding capability. |

| Toluene | Nonpolar | Very Low | Lacks polarity and H-bonding sites to overcome the solute's lattice energy. |

| Hexane | Nonpolar | Very Low | Aliphatic solvent, very poor match for the polar solute. |

Conclusion and Future Directions

This guide has established the theoretical basis for the solubility of 2-Cyano-2-cyclohexylideneacetamide and provided a detailed, validated protocol for its experimental determination. The predicted solubility profile suggests a strong preference for polar solvents, particularly those capable of accepting hydrogen bonds.

For drug development professionals, obtaining precise solubility data in a range of solvents is a non-negotiable first step. This data will directly inform the selection of reaction solvents, the design of efficient crystallization procedures for purification, and the choice of vehicles for preclinical studies. It is strongly recommended that researchers perform the described experimental protocol to generate empirical data for their specific solvent systems and process temperatures. This investment in fundamental property characterization will undoubtedly pay dividends in the form of more robust, scalable, and reliable chemical processes.

References

- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- LookChem. (n.d.). 2-Cyano-2-cyclohexylideneacetamide.

- Journal of Chemical & Engineering Data. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K.

- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

- World Health Organization (WHO). (n.d.). Annex 4.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- PCBIS. (n.d.). Thermodynamic solubility.

- ChemicalBull. (2026). 2-cyanoacetamide.

- PubChemLite. (n.d.). 2-cyano-2-cyclohexylideneacetamide (C9H12N2O).

- Sigma-Aldrich. (n.d.). 2-CYANO-2-CYCLOHEXYLIDENE-ACETAMIDE AldrichCPR.

-

ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Available at: [Link]

- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.

- Google Patents. (n.d.). CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.

- European Academic Research. (2019). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review.

- PubChem - NIH. (n.d.). Lorpiprazole.

- NSA. (2025). An Approach to Enhance Drug Solubility: Design, Characterization and E.

- MDPI. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition.

Sources

- 1. lookchem.com [lookchem.com]

- 2. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 3. Lorpiprazole | C21H26F3N5 | CID 3045380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-cyanoacetamide | Pharmaceutical & Chemical Intermediate Supplier [chemicalbull.com]

- 5. PubChemLite - 2-cyano-2-cyclohexylideneacetamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. dovepress.com [dovepress.com]

- 9. mdpi.com [mdpi.com]

- 10. who.int [who.int]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. protocols.io [protocols.io]

- 13. enamine.net [enamine.net]

- 14. scielo.br [scielo.br]

- 15. euacademic.org [euacademic.org]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. asianjpr.com [asianjpr.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Cyano-2-cyclohexylideneacetamide in Modern Heterocyclic Synthesis

Abstract

2-Cyano-2-cyclohexylideneacetamide stands as a highly versatile and powerful building block in the arsenal of synthetic organic chemistry. Its unique molecular architecture, featuring a conjugated system with an activated methylene group, a nitrile, and an amide functionality, offers multiple reactive sites. This polyfunctionality allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of a wide array of pharmacologically significant heterocyclic scaffolds. These application notes provide an in-depth exploration of the reactivity of 2-cyano-2-cyclohexylideneacetamide and deliver detailed, field-proven protocols for its application in the synthesis of key heterocyclic systems, including pyridones, pyrimidines, and thiophenes. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecular libraries.

Core Concepts: Understanding the Reactivity of 2-Cyano-2-cyclohexylideneacetamide

The synthetic utility of 2-cyano-2-cyclohexylideneacetamide is rooted in its distinct electronic and structural features. The molecule is a classic example of an activated α,β-unsaturated system, where the electron-withdrawing properties of the cyano (-CN) and acetamide (-C(O)NH₂) groups polarize the double bond and acidify the protons of the adjacent methylene group in its precursor.[1][2] This inherent reactivity profile opens several avenues for heterocyclic ring formation.

Key Reactive Sites:

-

Electrophilic β-Carbon: The C=C double bond is polarized, rendering the β-carbon susceptible to nucleophilic attack (Michael Addition).

-

Electrophilic Nitrile Carbon: The carbon atom of the cyano group is a potent electrophile, particularly for intramolecular cyclization or reactions with strong nucleophiles.[3]

-

Nucleophilic Amide Nitrogen: The amide nitrogen can act as a nucleophile in cyclization reactions.

-

Active Methylene Group (in precursors): The synthesis of the title compound often proceeds via a Knoevenagel condensation between cyclohexanone and 2-cyanoacetamide, highlighting the reactivity of the active methylene group.[4][5][6] The resulting product, 2-cyano-2-cyclohexylideneacetamide, is then used as a Michael acceptor.

This multi-faceted reactivity allows for the strategic design of one-pot or tandem reactions to build molecular complexity rapidly.

Caption: General reactivity pathways of 2-cyano-2-cyclohexylideneacetamide.

Application & Protocol: Synthesis of Substituted 2-Pyridones

The synthesis of 2-pyridone scaffolds, prevalent in many pharmaceutical agents, is a prime application of cyanoacetamide derivatives. The reaction typically proceeds via a Michael addition followed by an intramolecular cyclization and dehydration. This protocol details the synthesis of a 4,6-disubstituted-3-cyano-2-pyridone derivative.[7][8][9]

Causality and Rationale: The reaction is initiated by the base-catalyzed Michael addition of an active methylene compound (e.g., acetylacetone) to the electrophilic β-carbon of 2-cyano-2-cyclohexylideneacetamide. The choice of a base like potassium hydroxide or piperidine is critical; it must be strong enough to deprotonate the active methylene compound without promoting significant self-condensation or hydrolysis of the amide. The subsequent intramolecular cyclization is driven by the favorable formation of a stable six-membered ring.

Protocol 2.1: Synthesis of a Spiro[cyclohexane-1,7'-[7H]quinoline]-2'-amino-4'-methyl-3'-carbonitrile Derivative

This protocol is adapted from established methods for the synthesis of 3-cyano-2-pyridones.[7][8][10]

-

Reagents & Equipment:

-

2-Cyano-2-cyclohexylideneacetamide (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Potassium Hydroxide (KOH) (0.2 eq) or Piperidine (catalytic amount)

-

Ethanol (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

TLC plates (Silica gel 60 F254)

-

Recrystallization solvent (e.g., Ethanol or DMF/Water)

-

-

Procedure:

-

To a 100 mL round-bottom flask, add 2-cyano-2-cyclohexylideneacetamide (e.g., 1.64 g, 10 mmol) and absolute ethanol (30 mL).

-

Add acetylacetone (e.g., 1.1 g, 11 mmol) to the suspension.

-

Add the base catalyst (e.g., 0.11 g KOH, 2 mmol, or a few drops of piperidine).

-

Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux (approx. 80°C) for 4-6 hours.

-

Monitor the reaction progress using TLC (e.g., Ethyl acetate/Hexane 1:1). The disappearance of the starting material indicates completion.

-

After completion, cool the reaction mixture to room temperature. A precipitate will often form.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent to afford the target pyridone derivative.

-

-

Validation & Characterization:

-

Yield: Typically 60-80%.

-

Melting Point: Determine the melting point of the purified product.

-

Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Expect characteristic peaks for the cyano group (~2220 cm⁻¹) and amide/pyridone carbonyl (~1650-1680 cm⁻¹) in the IR spectrum.

-

Caption: Experimental workflow for 2-pyridone synthesis.

Application & Protocol: Synthesis of Pyrimidine Derivatives

Pyrimidine rings are core structures in nucleic acids and numerous drugs. 2-Cyano-2-cyclohexylideneacetamide can be used to construct pyrimidine derivatives through condensation with amidine-containing reagents like guanidine.[11][12][13]

Causality and Rationale: This synthesis follows a well-established pathway for pyrimidine formation. The reaction is initiated by the Michael addition of a nucleophile (in this case, guanidine) to the activated double bond of the cyanoacetamide derivative. This is followed by an intramolecular cyclization where the second amino group of the guanidine attacks the electrophilic carbon of the nitrile group. This sequence efficiently builds the diaminopyrimidine core. The choice of a basic catalyst like sodium ethoxide facilitates both the initial nucleophilic addition and the subsequent cyclization steps.

Protocol 3.1: Synthesis of a 2,4-Diamino-5-cyano-spiro[pyrimidine-6,1'-cyclohexane] Derivative

-

Reagents & Equipment:

-

2-Cyano-2-cyclohexylideneacetamide (1.0 eq)

-

Guanidine hydrochloride (1.2 eq)

-

Sodium ethoxide (NaOEt) (2.5 eq)

-

Anhydrous Ethanol

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Standard glassware for workup and purification

-

-

Procedure:

-

Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (2.5 eq) in anhydrous ethanol under a nitrogen atmosphere.

-

To this solution, add guanidine hydrochloride (1.2 eq) and stir for 30 minutes at room temperature to form free guanidine base.

-

Add 2-cyano-2-cyclohexylideneacetamide (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully neutralize with glacial acetic acid or dilute HCl.

-

Remove the solvent under reduced pressure.

-

Add water to the residue, and collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield the pure pyrimidine derivative.

-

Data Summary Table

| Heterocycle | Key Reagent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 2-Pyridone | Acetylacetone | Piperidine/KOH | Ethanol | Reflux (80) | 4 - 6 | 60 - 80 |

| Pyrimidine | Guanidine HCl | Sodium Ethoxide | Ethanol | Reflux (80) | 8 - 12 | 55 - 75 |

| Thiophene | Elemental Sulfur | Morpholine/TEA | Ethanol | 50 - 60 | 2 - 4 | 65 - 85 |

Application & Protocol: Synthesis of Thiophenes via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[14] 2-Cyano-2-cyclohexylideneacetamide is an excellent substrate for this transformation when reacted with elemental sulfur in the presence of a base.

Causality and Rationale: The mechanism of the Gewald reaction in this context involves the in-situ formation of a thiolate from the cyclohexylidene ring under basic conditions, which then attacks the elemental sulfur (S₈ ring). The crucial step is the intramolecular cyclization of the resulting sulfur-containing intermediate onto the nitrile group, followed by tautomerization to yield the stable aromatic 2-aminothiophene product. A base like morpholine or triethylamine (TEA) is essential to catalyze the initial deprotonation and facilitate the subsequent steps.

Protocol 4.1: Synthesis of a 2-Amino-3-carboxamido-4,5,6,7-tetrahydrobenzo[c]thiophene Derivative

-

Reagents & Equipment:

-

2-Cyano-2-cyclohexylideneacetamide (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine or Triethylamine (TEA) (catalytic amount)

-

Ethanol or DMF

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, suspend 2-cyano-2-cyclohexylideneacetamide (10 mmol) and elemental sulfur (11 mmol) in ethanol (25 mL).

-

Add a catalytic amount of morpholine (e.g., 0.2 mL).

-

Warm the mixture to 50-60°C and stir for 2-4 hours. The reaction is often accompanied by the evolution of H₂S (perform in a well-ventilated fume hood).

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Recrystallize from ethanol or another suitable solvent to obtain the purified thiophene derivative.

-

Concluding Remarks

2-Cyano-2-cyclohexylideneacetamide has proven to be a cornerstone reagent for the construction of diverse and valuable heterocyclic systems. Its predictable yet versatile reactivity allows for the implementation of robust and high-yielding synthetic protocols. The methods described herein for the synthesis of pyridones, pyrimidines, and thiophenes serve as a foundational guide for researchers. By understanding the underlying mechanistic principles, scientists can further adapt and expand upon these protocols to access novel chemical entities for applications in drug discovery and materials science.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Thiazole Derivatives Utilizing 2-Cyano-2-(hydroxyimino)acetamide.

-

Wikipedia. (2020, September 24). Thorpe reaction. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... Retrieved from ResearchGate. [Link]

-

MDPI. (2019, October 22). Synthesis of 2-Cyanopyrimidines. Retrieved from MDPI. [Link]

-

Semantic Scholar. (2009, November 25). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Retrieved from Semantic Scholar. [https://www.semanticscholar.org/paper/Regioselective-Synthesis-of-New-2-(E)-Cyano(thia-Bakavoli-Beyzaei/2693844f23b2c2865d1d6e64177d6323c907b396]([Link]

-

Scientific & Academic Publishing. (n.d.). A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives. Retrieved from Scientific & Academic Publishing. [Link]

-

Grokipedia. (n.d.). Thorpe reaction. Retrieved from Grokipedia. [Link]

-

Semantic Scholar. (2011, June 20). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. Retrieved from Semantic Scholar. [Link]

-

PubMed. (2011, July 15). Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. Retrieved from PubMed. [Link]

-

Wikipedia. (n.d.). Thorpe reaction. Retrieved from Wikipedia. [Link]

-

Ammar, Y. A., et al. (2013). Cyanoacetanilides intermediates in heterocyclic synthesis. Part 6: Preparation of some hitherto unknown 2-oxopyridine, bipyridine, isoquinoline and chromeno[3,4-c]pyridine containing sulfonamide moiety. Arabian Journal of Chemistry, 10, S1629-S1638. [Link]

-

SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from SynArchive. [Link]

-

Silaichev, P. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C, N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17-24. [Link]

-

Sciforum. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Retrieved from Sciforum. [Link]

-

Bakavoli, M., et al. (2009). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Molecules, 14(11), 4849-4857. [Link]

-

MDPI. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from MDPI. [Link]

-

Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from Mediterranean Journal of Medical Research. [Link]

-

Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

-

ResearchGate. (2025, August 7). (PDF) Regioselective synthesis of new 2-(E)-cyano(oxazolidin-2-ylidene)thiazoles. Retrieved from ResearchGate. [Link]

-

University of Mumbai. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from University of Mumbai. [Link]

-

PubChemLite. (n.d.). 2-cyano-2-cyclohexylideneacetamide (C9H12N2O). Retrieved from PubChemLite. [Link]

-

ResearchGate. (2024, January 5). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Retrieved from ResearchGate. [Link]

-

Beilstein Journals. (2024, January 5). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Retrieved from Beilstein Journals. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from Organic Chemistry Portal. [Link]

-

Quimicaorganica.org. (n.d.). The cyano group in the synthesis of heterocycles. Retrieved from Quimicaorganica.org. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. Retrieved from ResearchGate. [Link]

-

Evans, P. A. (n.d.). The [3+2] Cycloaddition Reaction. Retrieved from University of Arizona. [Link]

-

TÜBİTAK Academic Journals. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from TÜBİTAK Academic Journals. [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]

-

ResearchGate. (2025, August 6). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. Retrieved from ResearchGate. [Link]

-

Silaichev, P. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17–24. [Link]

-

ResearchGate. (2025, August 10). (PDF) Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted active methylenes. Retrieved from Organic Chemistry Portal. [Link]

-

PMC. (2024, June 11). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from PMC. [Link]

-

DSpace@MIT. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Retrieved from DSpace@MIT. [Link]

-

SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from SciELO. [Link]

-

UCL Discovery. (n.d.). Active Methylene Units for Homogeneous Cysteine Bioconjugation. Retrieved from UCL Discovery. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. The cyano group in the synthesis of heterocycles [quimicaorganica.org]

- 4. mrj.org.ly [mrj.org.ly]

- 5. Substituted active methylene synthesis by condensation [organic-chemistry.org]

- 6. scielo.br [scielo.br]

- 7. sciforum.net [sciforum.net]

- 8. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]

- 9. 2-Pyridone synthesis [organic-chemistry.org]

- 10. Cyanoacetanilides intermediates in heterocyclic synthesis. Part 6: Preparation of some hitherto unknown 2-oxopyridine, bipyridine, isoquinoline and chromeno[3,4-<i>c</i>]pyridine containing sulfonamide moiety - Arabian Journal of Chemistry [arabjchem.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bu.edu.eg [bu.edu.eg]

- 14. article.sapub.org [article.sapub.org]

Application Note: Protocol for Michael Addition using 2-Cyano-2-cyclohexylideneacetamide

Executive Summary & Chemical Profile[1][2][3]

2-Cyano-2-cyclohexylideneacetamide (CAS: 704-16-5) is a versatile electrophilic alkene derived from the Knoevenagel condensation of cyclohexanone and 2-cyanoacetamide. It serves as a pivotal "push-pull" Michael acceptor, where the electron-withdrawing cyano and amide groups activate the exocyclic double bond toward nucleophilic attack.

This substrate is particularly valuable in drug discovery for synthesizing spiro-cyclic scaffolds (e.g., spiro-glutarimides, spiro-pyridines, and spiro-isoquinolines), which are privileged structures in medicinal chemistry due to their ability to orient functional groups in defined 3D space, mimicking peptide turns or receptor ligands.

Chemical Profile

| Property | Description |

| Structure | Exocyclic alkene activated by geminal electron-withdrawing groups (-CN, -CONH2).[1] |

| Reactivity | Michael Acceptor: High reactivity toward soft nucleophiles (thiols, enolates). Sterics: The cyclohexane ring provides steric bulk, influencing the stereochemical outcome of additions. |

| Stability | Stable solid at room temperature. Susceptible to retro-Knoevenagel (hydrolysis) under strong aqueous acidic/basic conditions. |

| Key Application | Precursor for Guareschi-Thorpe condensation and synthesis of spiro[cyclohexane-1,4'-pyridine] derivatives. |

Synthesis of the Starting Material

Prerequisite: High-purity substrate is essential for reproducible Michael additions.

Protocol A: Knoevenagel Condensation (Preparation of Substrate)

Objective: Isolate 2-Cyano-2-cyclohexylideneacetamide.

Reagents:

-

Cyclohexanone (1.0 equiv)

-

2-Cyanoacetamide (1.0 equiv)[2]

-

Ammonium Acetate (0.1 equiv)

-

Glacial Acetic Acid (0.2 equiv)

-

Solvent: Toluene or Benzene (with Dean-Stark trap) OR Ethanol (precipitation method).

Procedure (Ethanol Method - Greener Alternative):

-

Dissolution: In a round-bottom flask, dissolve 2-cyanoacetamide (100 mmol) in Ethanol (100 mL).

-

Addition: Add Cyclohexanone (100 mmol) followed by Ammonium Acetate (10 mmol) and Acetic Acid (20 mmol).

-

Reaction: Heat to reflux for 4–6 hours. Monitoring by TLC (30% EtOAc/Hexane) should show the disappearance of cyanoacetamide.

-

Work-up: Cool the mixture to room temperature and then to 0–4 °C in an ice bath. The product often precipitates as white crystals.

-

Isolation: Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

-

QC: Purity >95% by NMR. Melting Point approx. 160–165 °C.

Core Protocols: Michael Addition Workflows

Protocol B: The Guareschi-Thorpe Cyclization (Spiro-Glutarimide Synthesis)

Mechanism: Michael addition of a second equivalent of active methylene followed by cyclization. Target: Spiro[cyclohexane-1,3'-piperidine]-2',6'-dione derivatives.

Reagents:

-

Substrate: 2-Cyano-2-cyclohexylideneacetamide (1.0 equiv)

-

Nucleophile: Ethyl Cyanoacetate or Cyanoacetamide (1.1 equiv)

-

Base: Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt) (1.1 equiv)

-

Solvent: Absolute Ethanol

Step-by-Step:

-

Activation: Dissolve the nucleophile (e.g., Ethyl Cyanoacetate) in absolute ethanol containing the base. Stir for 15 mins at RT to generate the enolate.

-

Addition: Add 2-Cyano-2-cyclohexylideneacetamide (solid or solution) to the enolate mixture.

-

Michael Phase: Stir at room temperature for 1 hour. The enolate attacks the

-carbon of the cyclohexylidene ring. -

Cyclization Phase: Heat the mixture to reflux for 3–5 hours. The resulting intermediate undergoes intramolecular cyclization (amide nitrogen attacks the nitrile or ester group).

-

Quench: Cool to RT and acidify with 1M HCl to pH ~4. The spiro-glutarimide product typically precipitates.

-

Purification: Recrystallize from Ethanol/Water.

Protocol C: Spiro-Pyridine Synthesis (Reaction with Malononitrile)

Target: Highly functionalized 2-amino-spiro-pyridine derivatives.

Reagents:

-

Substrate: 2-Cyano-2-cyclohexylideneacetamide (1.0 equiv)

-

Nucleophile: Malononitrile (1.1 equiv)

-

Catalyst: Piperidine (5-10 mol%)

Step-by-Step:

-

Mix: Combine substrate and malononitrile in Ethanol.

-

Catalyze: Add Piperidine dropwise.

-

Reaction: Reflux for 2–4 hours. The reaction proceeds via Michael addition followed by Thorpe-Ziegler cyclization.

-

Isolation: Cool to RT. The product (often a yellow solid) precipitates. Filter and wash with cold ethanol.

Protocol D: Reversible Thia-Michael Addition (Bioconjugation/Materials)

Context: Used for "Click" chemistry or creating Covalent Adaptable Networks (CANs). Note: This reaction is reversible (retro-Michael) under basic conditions or high heat.

Reagents:

-

Substrate: 2-Cyano-2-cyclohexylideneacetamide (1.0 equiv)

-

Nucleophile: Thiol (R-SH) (1.0–1.5 equiv)

-

Catalyst: Triethylamine (TEA) or Phosphine (0.5–1.0 mol%)

-

Solvent: DCM or THF (Anhydrous)

Step-by-Step:

-

Setup: Dissolve substrate in DCM under Nitrogen atmosphere.

-

Addition: Add the Thiol.

-

Initiation: Add catalytic TEA. Reaction is often exothermic and rapid (<30 mins).

-

Work-up: Concentrate in vacuo. Do not perform aqueous basic work-up, as this may trigger retro-Michael elimination. Flash chromatography on silica (neutralized) may be required.

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on the nucleophile choice.

Caption: Divergent reaction pathways for 2-Cyano-2-cyclohexylideneacetamide based on nucleophile selection.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Michael) | Reversibility (Retro-Michael) | Lower the temperature (0°C -> RT). Use a non-protic solvent (THF) for thiols. |

| No Cyclization | Base too weak or wet solvent | Ensure anhydrous Ethanol. Use a stronger base (NaOEt instead of Piperidine) or reflux longer. |

| Oiling Out | Impure starting material | Recrystallize the cyclohexylidene substrate before use. Use a seed crystal. |

| Side Products | Hydrolysis of Amide/Nitrile | Avoid aqueous bases at high temperatures. Keep pH neutral during work-up if possible. |

References

-

Guareschi-Thorpe Condensation: Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). "The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative." Journal of the Chemical Society, Transactions, 85, 1726-1761. Link

- Spiro-Pyridine Synthesis: El-Gaby, M. S. A., et al. (2002). "Synthesis and biological activity of some new spiro-heterocycles containing pyridine moiety." Indian Journal of Chemistry, 41B, 1480-1485.

-

Thia-Michael Reversibility: Bowman, C. N., & Kloxin, C. J. (2012). "Covalent Adaptable Networks: Smart, Reconfigurable and Responsive Network Systems." Angewandte Chemie International Edition, 51(18), 4272-4274. Link

-

Substrate Preparation: Cope, A. C., et al. (1941). "Condensation of Ketones with Cyanoacetic Esters." Journal of the American Chemical Society, 63(12), 3452–3456. Link

Sources

- 1. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Cyano-2-cyclopentylideneacetamide | C8H10N2O | CID 263642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. (PDF) Studies on the Reaction of Cycloalkanones with Malonodinitrile [academia.edu]

Application Note: Synthesis of Quinoline Derivatives from 2-Cyano-2-cyclohexylideneacetamide

Executive Summary

This technical guide details the synthesis of 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its subsequent functionalization, utilizing 2-cyano-2-cyclohexylideneacetamide as the primary building block.

Quinoline derivatives, particularly tetrahydroquinolines, are privileged scaffolds in drug discovery, exhibiting broad pharmacological activities including antimalarial, anti-inflammatory, and anticancer properties. The protocol described herein utilizes a modified Vilsmeier-Haack cyclization (Meth-Cohn synthesis), a robust and scalable method that constructs the pyridine ring upon a cyclohexane framework while simultaneously installing a versatile chlorine handle at the C2 position.

Key Advantages of this Protocol:

-

Scalability: The reaction uses inexpensive reagents (

, DMF) and standard laboratory equipment. -

Versatility: The resulting 2-chloro moiety serves as an excellent electrophile for

reactions, enabling rapid library generation. -

Regioselectivity: The cyclization is highly regioselective, yielding the 2,3-disubstituted pyridine system fused to the cyclohexane ring.

Scientific Background & Mechanism[1][2][3][4][5]

The Starting Material

2-Cyano-2-cyclohexylideneacetamide is a Knoevenagel adduct, easily synthesized from cyclohexanone and cyanoacetamide. It possesses a unique "push-pull" alkene system where the exocyclic double bond is polarized by the electron-withdrawing cyano and amide groups, making it susceptible to reaction with electrophilic species like the Vilsmeier reagent.

Reaction Mechanism (Meth-Cohn Cyclization)

The transformation involves the reaction of the amide with the Vilsmeier reagent (chloromethyliminium salt), generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (

-

Activation: The amide oxygen attacks the Vilsmeier reagent, forming an imidoyl chloride intermediate.

-

Formylation: The electron-rich exocyclic double bond (acting as an enamine equivalent) attacks a second equivalent of the Vilsmeier reagent, introducing a formyl equivalent (as an iminium species).

-

Cyclization: An electrocyclic ring closure or nucleophilic attack occurs, followed by elimination of dimethylamine and aromatization to form the pyridine ring.

Figure 1: Mechanistic pathway for the conversion of 2-cyano-2-cyclohexylideneacetamide to the tetrahydroquinoline scaffold.

Experimental Protocols

Pre-requisite: Synthesis of Starting Material

Note: If 2-cyano-2-cyclohexylideneacetamide is not commercially available, it must be synthesized first.

Reagents: Cyclohexanone (10 mmol), Cyanoacetamide (10 mmol), Ammonium Acetate (catalytic), Benzene or Toluene. Method: Reflux in a Dean-Stark apparatus to remove water.[1] The product precipitates upon cooling. Yield: Typically 80-90%.

Protocol A: Vilsmeier-Haack Cyclization

Objective: Synthesis of 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Materials & Reagents

| Reagent | Equiv.[2][1][3][4][5][6][7] | Role | Hazard Note |

| 2-Cyano-2-cyclohexylideneacetamide | 1.0 | Substrate | Irritant |

| Phosphorus Oxychloride ( | 8.0 - 10.0 | Reagent/Solvent | Corrosive, Reacts violently with water |

| N,N-Dimethylformamide (DMF) | 1.5 - 2.0 | Reagent | Hepatotoxic, absorbable through skin |

| Dichloromethane (DCM) | - | Extraction Solvent | Volatile |

| Sodium Bicarbonate ( | - | Neutralization | - |

Step-by-Step Procedure

-

Reagent Preparation (0°C):

-

In a dry round-bottom flask equipped with a drying tube (

), add DMF (20 mmol). -

Cool the flask to 0–5°C in an ice bath.

-

Add

(100 mmol) dropwise with stirring. Caution: Exothermic reaction. -

Stir for 30 minutes at 0°C to ensure formation of the Vilsmeier salt (white/yellowish precipitate or slurry).

-

-

Addition of Substrate:

-

Add 2-cyano-2-cyclohexylideneacetamide (10 mmol) to the mixture in small portions. Ensure the temperature does not spike above 10°C during addition.

-

-

Reaction (Heating):

-

Remove the ice bath and allow the mixture to reach room temperature.

-

Transfer to an oil bath and heat to 80–90°C for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting material spot (

) should disappear, and a new, less polar spot (

-

-

Workup (Quenching):

-

Cool the reaction mixture to room temperature.

-

Critical Step: Pour the reaction mixture slowly onto crushed ice (approx. 200g) with vigorous stirring. Warning: Hydrolysis of excess

is violent and releases HCl gas. Perform in a fume hood. -

Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the intermediate iminium salts.

-

Neutralize the solution to pH 7–8 using solid

or 20% NaOH solution.

-

-

Isolation:

-

The product often precipitates as a solid upon neutralization. Filter the solid, wash with cold water, and dry.[8]

-

Alternative: If no precipitate forms, extract with DCM (

mL). Dry the organic layer over anhydrous

-

-

Purification:

-

Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 0-10% EtOAc/Hexane).

-

Expected Data:

-

Appearance: Yellowish to off-white solid.

-

IR (

): 2225 (CN), 1580 (C=N), 750 (C-Cl). -

NMR (

Protocol B: Derivatization via (Library Generation)

Objective: Displacement of the 2-chloro group with amines (e.g., Morpholine) to create bioactive analogs.

Workflow Diagram

Figure 2: Workflow for the nucleophilic aromatic substitution of the chloro-quinoline scaffold.

Procedure

-

Dissolve 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile (1 mmol) in Ethanol (5 mL).

-

Add the secondary amine (e.g., Morpholine, 1.2 mmol).

-

Add Triethylamine (1.5 mmol) as an acid scavenger.

-

Reflux for 4–8 hours.

-

Cool and pour into ice water. The 2-amino substituted product will precipitate.

-

Filter and recrystallize from ethanol.

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete Vilsmeier adduct formation. | Ensure |

| Dark/Tarred Product | Reaction temperature too high; Decomposition. | Maintain temperature strictly at 80-90°C. Do not exceed 100°C. |

| No Reaction | Moisture in reagents. | Use anhydrous DMF. Ensure glassware is flame-dried. |

| Violent Exotherm | Rapid addition of | Add reagents dropwise. Quench on ice very slowly. |

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[5] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

-

El-Gaby, M. S. A., et al. (2002). Synthesis of some novel quinoline and thieno[2,3-b]quinoline derivatives of potential antimicrobial activity. Il Farmaco, 57(8), 613-617.

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved October 26, 2023.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Quinoline synthesis [organic-chemistry.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpcbs.com [ijpcbs.com]

- 8. mdpi.com [mdpi.com]

Application Note: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 2-Cyano-2-cyclohexylideneacetamide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of 2-Cyano-2-cyclohexylideneacetamide, a key intermediate in the synthesis of various heterocyclic compounds. We present a systematic methodology for solvent selection, moving from theoretical principles to practical experimental protocols. This guide emphasizes a logical, evidence-based approach to solvent screening, ensuring the development of an efficient and reproducible purification method. Detailed experimental procedures for both single-solvent and two-solvent systems are provided, alongside a framework for troubleshooting common issues.

Introduction: The Critical Role of Purification